molecular formula C16H15ClN2O3 B2807836 1-(6-Chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid CAS No. 1808760-34-0

1-(6-Chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B2807836
CAS No.: 1808760-34-0
M. Wt: 318.76
InChI Key: CSUVVOGSEXXOCR-UHFFFAOYSA-N
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Description

1-(6-Chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C16H15ClN2O3 and a molecular weight of 318.76. This compound features a quinoline moiety, which is known for its significant pharmaceutical and biological activities

Chemical Reactions Analysis

1-(6-Chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group on the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinoline moiety is known for its antimicrobial and antimalarial properties, making it a candidate for drug development.

    Industry: It can be used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 1-(6-Chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid include other quinoline derivatives such as:

    Quinine: An antimalarial agent with a similar quinoline structure.

    Chloroquine: Another antimalarial drug with a chloroquinoline core.

    Nalidixic acid: An antibacterial agent that shares the quinoline nucleus.

The uniqueness of this compound lies in its combination of the quinoline and piperidine moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-12-7-10-3-1-5-18-14(10)13(8-12)15(20)19-6-2-4-11(9-19)16(21)22/h1,3,5,7-8,11H,2,4,6,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUVVOGSEXXOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C3C(=CC(=C2)Cl)C=CC=N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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